2-[4-(2-Aminoethoxy)anilino]-8-(2-bicyclo[2.2.1]heptanyl)pyrido[2,3-d]pyrimidin-7-one
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of VI 16832 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed .
Industrial Production Methods
Industrial production of VI 16832 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is then purified and formulated for research use .
Chemical Reactions Analysis
Types of Reactions
VI 16832 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of VI 16832 include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the nature of the starting materials .
Major Products
The major products formed from the reactions of VI 16832 depend on the specific reaction conditions and reagents used. These products are typically analyzed using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy .
Scientific Research Applications
VI 16832 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool for studying the comparative expression of protein kinases.
Biology: Employed in the analysis of protein kinases in different cancer cell lines.
Medicine: Investigated for its potential therapeutic applications in cancer treatment.
Industry: Utilized in the development of new kinase inhibitors and other related compounds.
Mechanism of Action
VI 16832 exerts its effects by inhibiting Type I kinases. It binds to the active site of the kinase, preventing the phosphorylation of target proteins. This inhibition disrupts various signaling pathways involved in cell growth and proliferation, making it a valuable tool for cancer research .
Comparison with Similar Compounds
Similar Compounds
Staurosporine: A potent non-selective inhibitor of protein kinases.
Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor.
Imatinib: A selective inhibitor of the BCR-ABL tyrosine kinase.
Uniqueness of VI 16832
VI 16832 is unique due to its broad-spectrum inhibition of Type I kinases and its application in the comparative expression analysis of protein kinases in different cancer cell lines. This makes it a valuable tool for large-scale proteomics studies and cancer research .
Properties
IUPAC Name |
2-[4-(2-aminoethoxy)anilino]-8-(2-bicyclo[2.2.1]heptanyl)pyrido[2,3-d]pyrimidin-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2/c23-9-10-29-18-6-4-17(5-7-18)25-22-24-13-16-3-8-20(28)27(21(16)26-22)19-12-14-1-2-15(19)11-14/h3-8,13-15,19H,1-2,9-12,23H2,(H,24,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSLGYIVHUXZCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2N3C(=O)C=CC4=CN=C(N=C43)NC5=CC=C(C=C5)OCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.